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Compound of Interest

Compound Name:
3-Chloro-1H-pyrazolo[4,3-

c]pyridine-7-carbaldehyde

CAS No.: 93546-17-9

Cat. No.: B1608184 Get Quote

In the landscape of modern medicinal chemistry, the pyrazolopyridine core stands out as a

privileged scaffold. Its unique electronic properties and structural rigidity make it an ideal

foundation for developing highly selective and potent inhibitors for a range of therapeutic

targets. Pyrazolopyridines, a family of bicyclic heteroaromatic compounds formed by the fusion

of pyrazole and pyridine rings, have demonstrated significant therapeutic potential.[1]

Derivatives of this core are being investigated as kinase inhibitors for oncology, modulators of

metabolic enzymes, and agents for neurological disorders.[2][3][4]

This guide focuses on a particularly valuable derivative: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-
7-carbaldehyde. The strategic placement of three distinct functional groups—a reactive chloro

group, a versatile carbaldehyde, and a pyrazole NH for hydrogen bonding—makes this

molecule a critical building block for creating diverse chemical libraries. The chloro-substituent

provides a handle for nucleophilic substitution reactions, the aldehyde enables reductive

amination or condensation reactions to build complex side chains, and the pyrazole ring itself is

crucial for forming key interactions within the ATP-binding pockets of kinases.[5] This document

serves as a technical resource for researchers, providing insights into its synthesis,

characterization, and profound applications in drug discovery.
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Precise identification is paramount for regulatory compliance and experimental reproducibility.

The key identifiers and properties of the title compound are summarized below.

Property Value Source

Chemical Name
3-Chloro-1H-pyrazolo[4,3-

c]pyridine-7-carbaldehyde
N/A

CAS Number 93546-17-9 [6]

Molecular Formula C₇H₄ClN₃O [7]

Molecular Weight 181.58 g/mol [6]

Appearance Solid (Typical) N/A

Canonical SMILES
C1=C(C=NC2=C1N=NC=C2Cl

)C=O
[7]

Synthetic Strategy and Mechanistic Considerations
The synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a multi-step

process that requires careful control of regioselectivity. A logical and field-proven retrosynthetic

approach involves the initial construction of the core pyrazolopyridine ring system, followed by

the introduction of the carbaldehyde functionality.

Plausible Synthetic Workflow
A common and effective strategy for constructing the pyrazolopyridine skeleton involves the

annulation of a pyridine ring onto a pre-existing pyrazole or vice versa.[8][9] For this specific

target, a highly plausible route begins with a substituted pyridine precursor, leading to the

formation of the fused pyrazole ring. The final formylation step is critical for installing the

aldehyde group.

The Vilsmeier-Haack reaction is the method of choice for this transformation.[10] This reaction

utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a

substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.

[10] The pyrazolopyridine system is sufficiently activated for this electrophilic substitution to

proceed, yielding the desired carbaldehyde.
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Substituted Pyridine Precursor Cyclization/AnnulationHydrazine derivative 3-Chloro-1H-pyrazolo[4,3-c]pyridine

3-Chloro-1H-pyrazolo[4,3-c]
pyridine-7-carbaldehydeVilsmeier-Haack Reagent

(POCl₃, DMF)
Formylation
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Caption: Proposed synthetic pathway for the target compound.

Spectroscopic Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized compound is non-negotiable. A

combination of spectroscopic methods provides a robust, self-validating system to ensure the

correct structure has been obtained.
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Technique Expected Key Features Rationale

¹H NMR

A distinct singlet peak in the δ

9.5-10.5 ppm range,

characteristic of an aldehyde

proton.A broad singlet in the δ

12-14 ppm range for the

pyrazole N-H proton.A set of

aromatic protons with coupling

patterns consistent with the

pyridine ring substitution.

The chemical shift of the

aldehyde proton is highly

diagnostic. The N-H proton is

exchangeable with D₂O. The

aromatic signals confirm the

core structure.

¹³C NMR

A downfield signal in the δ

185-200 ppm range,

corresponding to the aldehyde

carbonyl carbon.A series of

signals in the aromatic region

(δ 110-160 ppm) for the

carbons of the fused ring

system.

The carbonyl carbon

resonance provides

unambiguous evidence of the

aldehyde group.

Mass Spectrometry (HRMS)

A precise molecular ion peak

[M+H]⁺ that matches the

calculated exact mass of

C₇H₅ClN₃O⁺.A characteristic

isotopic pattern for one

chlorine atom (M and M+2

peaks in an approximate 3:1

ratio).

High-resolution mass

spectrometry confirms the

elemental composition with

high accuracy, validating the

molecular formula.[11]

Applications in Drug Discovery: A Scaffold for
Targeted Therapies
The true value of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde lies in its utility as a

versatile intermediate for synthesizing potent and selective bioactive molecules. The

pyrazolopyridine scaffold is a proven "hinge-binder" for many protein kinases, where the
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pyrazole nitrogen atoms form crucial hydrogen bonds with the backbone of the kinase hinge

region, mimicking the interaction of ATP.[2][5]

Caption: Biological targets of the pyrazolopyridine scaffold.

Key Therapeutic Areas:

Oncology (Kinase Inhibition): The pyrazolopyridine and the closely related

pyrazolopyrimidine scaffolds are central to the design of inhibitors for a multitude of kinases

implicated in cancer, including SRC, CSK, CDK2, and EGFR.[2][5][12][13][14] The ability to

modify the core at the 3- and 7-positions allows for fine-tuning of selectivity and potency.

Neurodegenerative Diseases: Derivatives of the pyrazolo[4,3-b]pyridine series have been

developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic

glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease.[3]

Metabolic and Infectious Diseases: Pyrazolo[4,3-c]pyridine sulfonamides have been

synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are

targets for treating glaucoma, edema, and certain infectious diseases.[4][15]

Experimental Protocols
Protocol 1: Hypothetical Synthesis via Vilsmeier-Haack
Formylation
Causality: This protocol is designed for the regioselective introduction of the aldehyde group

onto the electron-rich pyridine portion of the fused ring system. Anhydrous conditions are

critical to prevent quenching of the highly reactive Vilsmeier reagent.

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask

to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the

cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during

which the solid Vilsmeier reagent may precipitate.
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Substrate Addition: Dissolve 3-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a minimal

amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry.

Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 2-4 hours).

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto

crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium

bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~8.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x

50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by

column chromatography on silica gel to yield the title compound.

Protocol 2: Kinase Inhibition Assay (Example: SRC
Kinase)
Causality: This biochemical assay directly measures the ability of a compound derived from the

title scaffold to inhibit the enzymatic activity of a target kinase. The use of a phosphospecific

antibody ensures that only the kinase-mediated phosphorylation event is detected.

Compound Preparation: Prepare a stock solution of the test inhibitor (synthesized from the

title compound) in 100% DMSO. Create a serial dilution series in assay buffer.

Reaction Mixture: In a 96-well plate, add the SRC kinase enzyme and the specific peptide

substrate to the assay buffer.

Inhibition: Add the serially diluted test inhibitor to the wells. Include a positive control (no

inhibitor) and a negative control (no enzyme). Incubate for 15 minutes at room temperature

to allow for binding.

Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate for 60 minutes at 30

°C.
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Detection: Stop the reaction and detect the amount of phosphorylated substrate using a

technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based

method with a phosphospecific antibody.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which

represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is more than just a chemical

compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure,

coupled with multiple points for chemical elaboration, provides an efficient entry into the

synthesis of libraries targeting therapeutically relevant protein families, most notably protein

kinases. The robust synthetic routes and clear analytical characterization methods available

make it a reliable and valuable building block. As the demand for targeted, selective, and

potent small molecule drugs continues to grow, the importance of foundational scaffolds like

this pyrazolopyridine derivative will only increase, paving the way for the next generation of

innovative therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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